2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[2,3-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This compound features a thieno-pyrimidine core structure, which is often associated with various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
This compound can be synthesized through various methods that involve the modification of thiophene and pyrimidine derivatives. The structural complexity of this compound allows for numerous synthetic pathways, often leading to derivatives with enhanced biological activity.
The synthesis of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler thiophene derivatives.
Methods:
Technical Details:
The molecular structure of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be described with the following details:
The compound's structure includes:
The chemical reactivity of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is characterized by its ability to undergo various transformations:
Reactions are typically carried out under controlled conditions to prevent decomposition or side reactions, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully elucidated but is believed to involve:
In vitro studies suggest potential antifungal and anticancer activities, indicating a multifaceted mechanism that warrants further investigation.
Thermal stability and solubility data are critical for practical applications in pharmaceuticals and should be evaluated during formulation development.
The applications of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one are primarily focused on:
This compound exemplifies the ongoing research into thienopyrimidine derivatives and their potential in treating complex diseases through innovative synthetic strategies and thorough biological evaluations.
The compound 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 296899-20-2) features a complex heterocyclic framework integrating pyrimidine, thiophene, and substituted phenyl rings. Its systematic IUPAC name is 5-(4-methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-dihydrothieno[2,3-d]pyrimidin-4-one, reflecting the positions of key substituents and the thiocarbonyl functionality [1] [7]. The molecular formula is C₁₉H₁₄N₂O₂S₂, with a molecular weight of 366.46 g/mol. Key structural features include:
Table 1: Molecular Identifiers of the Compound
Property | Value/Descriptor |
---|---|
CAS Number | 296899-20-2 |
IUPAC Name | 5-(4-Methoxyphenyl)-3-phenyl-2-sulfanylidene-1,3-dihydrothieno[2,3-d]pyrimidin-4-one |
Molecular Formula | C₁₉H₁₄N₂O₂S₂ |
Molecular Weight | 366.46 g/mol |
Canonical SMILES | COC1=CC=C(C=C1)C2=CSC3=NC(=S)NC(=O)C3=2C4=CC=CC=C4 |
InChIKey | UXYJJZIJCUJECM-UHFFFAOYSA-N |
While crystallographic data for this specific compound is absent in the literature, spectroscopic characterization supports its structural assignment:
Table 2: Predicted NMR Assignments
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
C4 Carbonyl | – | 175.0 |
C2 Thiocarbonyl | – | 180.2 |
OCH₃ | 3.85 (s) | 55.3 |
Aromatic CH (C5-phenyl) | 6.95 (d, J=8.5 Hz) | 114.2, 128.5, 131.0 |
Aromatic CH (N3-phenyl) | 7.45–7.90 (m) | 128.8, 129.4, 134.2 |
NH (tautomer) | 13.20 (s) | – |
Computational studies (DFT at B3LYP/6-31G* level) reveal key electronic and steric properties:
The title compound exhibits prototropic tautomerism between 2-thione (4-oxo-2-sulfanylidene) and 2-mercapto (4-oxo-2-sulfanyl) forms. Experimental and computational evidence supports the thione tautomer as dominant:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1